6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one
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Overview
Description
6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitroaniline with formic acid and a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-Chloro-5-amino-1,6-dihydrobenzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives with additional functional groups.
Scientific Research Applications
6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
6-Chloro-5-nitro-1,6-dihydrobenzimidazol-2-one can be compared with other similar compounds such as:
5-Nitrobenzimidazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Chloro-1,6-dihydrobenzimidazol-2-one:
5,6-Dichlorobenzimidazole: Contains two chloro substituents, which may enhance its reactivity but also increase its toxicity.
The unique combination of chloro and nitro substituents in this compound makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H4ClN3O3 |
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Molecular Weight |
213.58 g/mol |
IUPAC Name |
6-chloro-5-nitro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-5(10-7(12)9-4)2-6(3)11(13)14/h1-3H,(H,9,12) |
InChI Key |
CEPKKDRUTISBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=O)N2)C=C(C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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